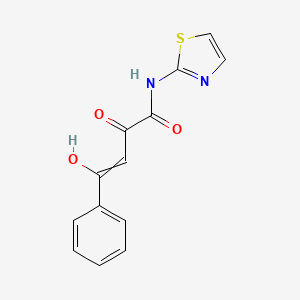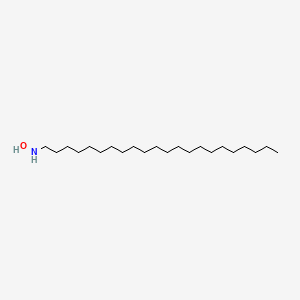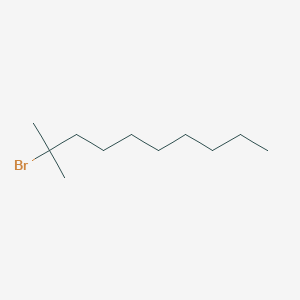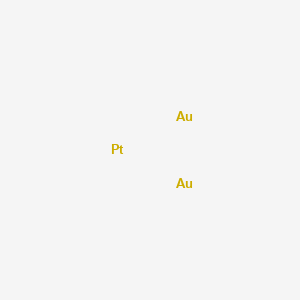
Gold;platinum
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gold and platinum are two noble metals that have been extensively studied for their unique properties and applications. When combined, the resulting compound, gold-platinum, exhibits remarkable characteristics that make it valuable in various fields, including catalysis, medicine, and materials science. This article delves into the synthesis, reactions, applications, and mechanisms of action of the gold-platinum compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Gold-platinum compounds can be synthesized through various methods, including chemical reduction, co-precipitation, and laser ablation. One common method involves the reduction of gold and platinum salts in the presence of a reducing agent such as sodium borohydride or hydrazine. The reaction conditions, such as temperature, pH, and concentration, play a crucial role in determining the size and morphology of the resulting nanoparticles .
Industrial Production Methods
In industrial settings, gold-platinum nanoparticles are often produced using laser ablation techniques. This method involves the use of high-power lasers to ablate bulk gold and platinum metals in a liquid medium, resulting in the formation of colloidal nanoparticles. The choice of laser parameters, such as pulse duration and repetition rate, significantly affects the productivity and quality of the nanoparticles .
Analyse Chemischer Reaktionen
Types of Reactions
Gold-platinum compounds undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are often catalyzed by the unique properties of the gold and platinum atoms.
Common Reagents and Conditions
Common reagents used in the reactions of gold-platinum compounds include hydrogen peroxide, sodium borohydride, and various organic ligands. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products
The major products formed from the reactions of gold-platinum compounds depend on the specific reagents and conditions used. For example, oxidation reactions may yield gold-platinum oxides, while reduction reactions can produce metallic gold-platinum nanoparticles .
Wissenschaftliche Forschungsanwendungen
Gold-platinum compounds have a wide range of scientific research applications:
Wirkmechanismus
The mechanism by which gold-platinum compounds exert their effects varies depending on the application. In catalysis, the gold and platinum atoms provide active sites for the adsorption and activation of reactant molecules, facilitating the desired chemical transformations . In medicine, gold-platinum compounds can interact with cellular components, such as proteins and DNA, leading to the inhibition of tumor growth and the induction of apoptosis .
Vergleich Mit ähnlichen Verbindungen
Gold-platinum compounds are unique due to the synergistic effects of the two metals. Compared to other noble metal compounds, such as gold or platinum alone, gold-platinum compounds often exhibit enhanced catalytic activity and stability . Similar compounds include:
Gold-silver: Known for their antimicrobial properties.
Platinum-palladium: Used in catalytic converters and hydrogenation reactions.
Gold-copper: Employed in electronics and materials science.
Eigenschaften
CAS-Nummer |
341996-22-3 |
|---|---|
Molekularformel |
Au2Pt |
Molekulargewicht |
589.02 g/mol |
IUPAC-Name |
gold;platinum |
InChI |
InChI=1S/2Au.Pt |
InChI-Schlüssel |
MIUNWIRUAYBWRZ-UHFFFAOYSA-N |
Kanonische SMILES |
[Pt].[Au].[Au] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[Sulfanediyldi(4,1-phenylene)]bis(diphenylsulfanium) diacetate](/img/structure/B14247183.png)
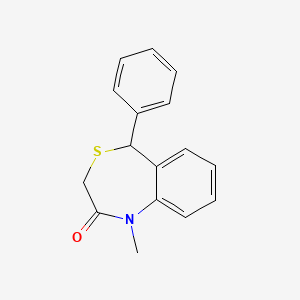
![2-{4-[Bis(4-methylphenyl)amino]phenyl}ethyl prop-2-enoate](/img/structure/B14247201.png)
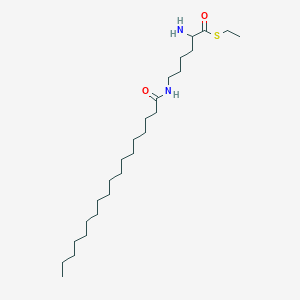
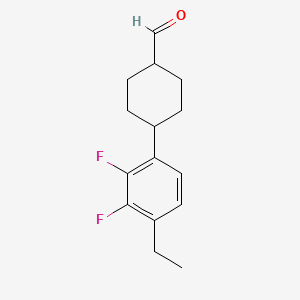
![2-[(Dimethylamino)methylidene]-4,4,4-trifluoro-1-phenylbutane-1,3-dione](/img/structure/B14247218.png)
![Acetic acid;[2-(2,4-difluorophenyl)oxiran-2-yl]methanol](/img/structure/B14247236.png)


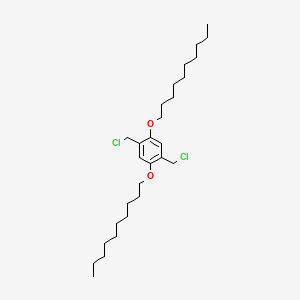
![2'-Deoxy-5-{4-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}uridine](/img/structure/B14247274.png)
